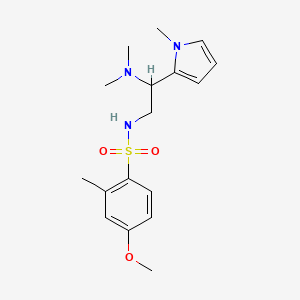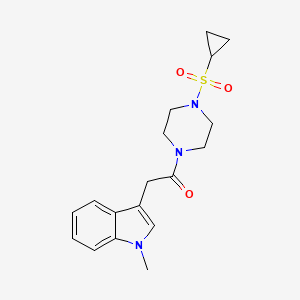
1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). CRF1 is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other stress-related disorders.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis Applications
Electrochemical methods have been utilized to synthesize derivatives involving structures similar to 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves oxidation steps that might align with the reactivity and synthesis pathways of the mentioned compound. These derivatives have been explored for their potential in various chemical reactions, showcasing the versatility of electrochemical methods in synthesizing complex organic compounds (Nematollahi, Momeni, & Khazalpour, 2014).
Anticancer and Antituberculosis Activities
Research has been directed towards synthesizing and studying derivatives of this compound for potential anticancer and antituberculosis activities. Notably, a series of derivatives have been synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. These studies underline the importance of structural modifications in enhancing biological activities and exploring new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds exhibiting significant activity have highlighted the therapeutic potential of these derivatives against various strains, showcasing the broad-spectrum efficacy of such compounds in combating microbial infections. These findings contribute to the ongoing search for more effective and broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Synthetic Methodology Development
In the realm of synthetic chemistry, methodologies have been developed for synthesizing complex N-heterocycles using α-phenylvinylsulfonium salts, which may relate to the synthesis of compounds like this compound. These methodologies facilitate the creation of stereodefined C-substituted morpholines and piperazines, among other structures, enhancing the toolkit available for the synthesis of pharmacologically relevant molecules (Matlock et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXNNKSQFHAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


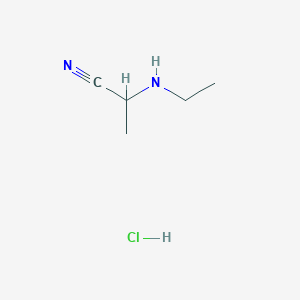
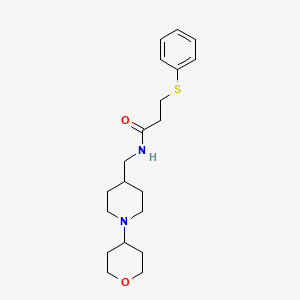
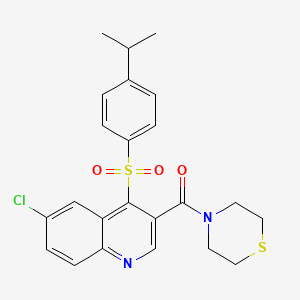
![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)
![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)
![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977384.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)
